molecular formula C22H29N3O3 B2937944 6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one CAS No. 2309192-05-8

6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2937944
CAS No.: 2309192-05-8
M. Wt: 383.492
InChI Key: KRJKCQIWNRVCMH-UHFFFAOYSA-N
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Description

6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a tert-butyl group, an ethoxybenzoyl group, and a piperidinyl-dihydropyridazinone core, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one typically involves multiple steps, including the formation of the piperidinyl-dihydropyridazinone core and the introduction of the tert-butyl and ethoxybenzoyl groups. Common synthetic routes may involve:

    Formation of the Piperidinyl-Dihydropyridazinone Core: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Tert-Butyl Group: This can be achieved through alkylation reactions using tert-butyl halides.

    Attachment of the Ethoxybenzoyl Group: This step may involve acylation reactions using ethoxybenzoyl chloride or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Di-tert-butyl-4-methoxybenzylidene: Similar in having a tert-butyl group but differs in other functional groups.

    tert-Butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Shares the tert-butyl group and piperidine core but has different substituents.

Uniqueness

6-Tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-tert-butyl-2-[1-(4-ethoxybenzoyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-5-28-18-8-6-16(7-9-18)21(27)24-14-12-17(13-15-24)25-20(26)11-10-19(23-25)22(2,3)4/h6-11,17H,5,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRJKCQIWNRVCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)C=CC(=N3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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